Phenobarbital-d5 (ethyl-d5)
Phenobarbital-d5 (ethyl-d5)
Phenobarbital-d5 (ethyl-d5) (Item No. 21353) is intended for use as an internal standard for the quantification of phenobarbital (Item No. 9001494) by GC- or LC-MS. Phenobarbital is characterized as a barbiturate. Phenobarbital-d5 (ethyl-d5) is regulated as a Schedule IV compound in the United States. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
73738-05-3
VCID:
VC0163061
InChI:
InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i1D3,2D2
SMILES:
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
Molecular Formula:
C12H12N2O3
Molecular Weight:
237.27 g/mol
Phenobarbital-d5 (ethyl-d5)
CAS No.: 73738-05-3
Reference Standards
VCID: VC0163061
Molecular Formula: C12H12N2O3
Molecular Weight: 237.27 g/mol
CAS No. | 73738-05-3 |
---|---|
Product Name | Phenobarbital-d5 (ethyl-d5) |
Molecular Formula | C12H12N2O3 |
Molecular Weight | 237.27 g/mol |
IUPAC Name | 5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
Standard InChI | InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i1D3,2D2 |
Standard InChIKey | DDBREPKUVSBGFI-ZBJDZAJPSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
SMILES | CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
Canonical SMILES | CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
Description | Phenobarbital-d5 (ethyl-d5) (Item No. 21353) is intended for use as an internal standard for the quantification of phenobarbital (Item No. 9001494) by GC- or LC-MS. Phenobarbital is characterized as a barbiturate. Phenobarbital-d5 (ethyl-d5) is regulated as a Schedule IV compound in the United States. This product is intended for research and forensic applications. |
Synonyms | 5-(ethyl- |
Reference | 1.Johnson, L.L. and Garg, U. Quantitation of amobarbital, butalbital, pentobarbital, phenobarbital, and secobarbital in urine, serum, and plasma using gas chromatography-mass spectrometry (GC-MS). Methods Mol. Biol. 603, 65-74 (2010). |
PubChem Compound | 12249714 |
Last Modified | Nov 11 2021 |
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